1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]-
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Overview
Description
1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]- is a heterocyclic compound that contains a triazole ring fused with an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]- typically involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or isoxazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with reduced functional groups.
Scientific Research Applications
1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3-carboxylic acid: Another triazole derivative with different functional groups.
1H-1,2,4-Triazole-5-thiol: Contains a thiol group instead of an isoxazole ring.
1H-1,2,4-Triazole-3,5-diamine: Features amine groups on the triazole ring.
Uniqueness
1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]- is unique due to the presence of both triazole and isoxazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse applications in various fields.
Properties
CAS No. |
389826-91-9 |
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Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
5-phenyl-4-[phenyl(1,2,4-triazol-1-yl)methyl]-1,2-oxazole |
InChI |
InChI=1S/C18H14N4O/c1-3-7-14(8-4-1)17(22-13-19-12-20-22)16-11-21-23-18(16)15-9-5-2-6-10-15/h1-13,17H |
InChI Key |
DWKXFDRHBJUHGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NO2)C(C3=CC=CC=C3)N4C=NC=N4 |
Origin of Product |
United States |
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